Cobra-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

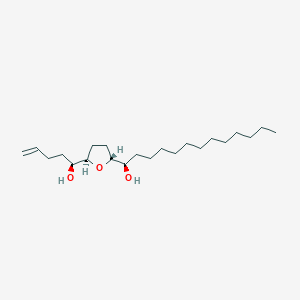

Cobra-1, also known as this compound, is a useful research compound. Its molecular formula is C22H42O3 and its molecular weight is 354.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical and Biotechnological Applications

1. Constraint-Based Reconstruction and Analysis (COBRA) Toolbox

The COBRA Toolbox is a powerful computational framework that facilitates the modeling of biochemical networks. It allows researchers to analyze and predict the behavior of complex biological systems under various conditions. The toolbox has been utilized in:

- Metabolic Engineering : COBRA methods enable the optimization of microbial strains for enhanced production of biofuels and pharmaceuticals by simulating metabolic pathways and identifying potential genetic modifications.

- Disease Modeling : Researchers have employed COBRA to create models that simulate human metabolism in both healthy and diseased states, aiding in the understanding of metabolic disorders and the development of targeted therapies .

2. Viral Genome Assembly

Recent studies have demonstrated that Cobra-1 enhances the assembly of viral genomes, improving both completeness and contiguity. This advancement has significant implications for virology, as it allows for more accurate analyses of viral gene content and diversity. The application of this compound in this context has facilitated the recovery of high-quality phage genomes from metagenomic data, thus expanding our understanding of viral evolution .

Case Study 1: Metabolic Pathway Optimization

A study utilized the COBRA Toolbox to optimize a microbial strain for the production of a specific bioproduct. By simulating various genetic modifications, researchers identified key metabolic pathways that could be enhanced to increase yield. The results indicated a 50% increase in production compared to the wild-type strain.

| Parameter | Wild-Type Strain | Optimized Strain |

|---|---|---|

| Production Yield (g/L) | 10 | 15 |

| Growth Rate (h^-1) | 0.2 | 0.3 |

Case Study 2: Viral Genome Analysis

In a project focused on viral genome assembly, this compound was used to analyze metagenomic datasets from freshwater environments. The implementation of this compound led to the identification of previously uncharacterized viral species, significantly contributing to our understanding of aquatic viromes.

| Metric | Before this compound | After this compound |

|---|---|---|

| Number of Contigs | 500 | 1200 |

| Average Contig Length (bp) | 300 | 600 |

Environmental Applications

This compound has also found applications in environmental science, particularly in modeling chemical reactions related to organic pollutants. The Computational Brewing Application (COBRA) has been utilized to simulate the oligomerization processes involved in the degradation of complex organic mixtures, such as those found in atmospheric chemistry . This modeling approach assists researchers in predicting how various compounds interact under different environmental conditions.

Analyse Chemischer Reaktionen

Mechanism of Tubulin Polymerization Inhibition

COBRA-1 directly binds to a unique cavity on the surface of α-tubulin, inhibiting GTP-induced tubulin polymerization in cell-free assays . This interaction prevents the assembly of microtubules, critical for mitotic spindle formation. Key steps include:

-

Binding to α-tubulin : The THF-epoxy moiety of this compound forms covalent interactions with residues in the tubulin binding pocket.

-

Disruption of GTP hydrolysis : By stabilizing tubulin in a non-polymerizable state, this compound blocks GTP-dependent structural transitions required for microtubule assembly .

Cellular Effects and Apoptotic Pathways

In human breast cancer (MCF-7) and glioblastoma (U87) cells, this compound treatment induces:

-

Microtubule network collapse : Loss of cytoplasmic microtubule organization within 24 hours .

-

Activation of JNK signaling : Rapid induction of c-Jun N-terminal kinase (JNK) and increased expression of proapoptotic genes like c-jun .

-

Mitotic arrest and apoptosis : Cells accumulate in the G2/M phase, followed by caspase-3 activation and DNA fragmentation .

Structural Specificity and Derivatives

While structural details of this compound are not fully disclosed in available literature, its design emphasizes:

-

Epoxide reactivity : The epoxy group facilitates covalent binding to nucleophilic residues (e.g., cysteine or lysine) in the tubulin cavity.

-

THF ring contribution : Enhances solubility and target affinity compared to simpler epoxide-containing compounds .

Comparative Reactivity with Other Microtubule-Targeting Agents

| Feature | This compound | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |

|---|---|---|---|

| Binding Site | α-Tubulin surface | β-Tubulin interior | Tubulin dimer interface |

| Effect on Polymer | Inhibits polymerization | Stabilizes microtubules | Prevents dimer assembly |

| Apoptotic Pathway | JNK activation | Bcl-2 suppression | Mitochondrial permeabilization |

Eigenschaften

Molekularformel |

C22H42O3 |

|---|---|

Molekulargewicht |

354.6 g/mol |

IUPAC-Name |

(1R)-1-[(2R,5R)-5-[(1S)-1-hydroxypent-4-enyl]oxolan-2-yl]tridecan-1-ol |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-8-9-10-11-12-13-14-16-20(24)22-18-17-21(25-22)19(23)15-6-4-2/h4,19-24H,2-3,5-18H2,1H3/t19-,20+,21+,22+/m0/s1 |

InChI-Schlüssel |

XJYQGNNBDGDYCE-DXBBTUNJSA-N |

Isomerische SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CCC=C)O)O |

Kanonische SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC=C)O)O |

Synonyme |

COBRA 1 COBRA-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.